6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient catalysts, such as nano-eggshell/Ti (IV) or other heterogeneous catalysts. These catalysts offer advantages like reusability, mild reaction conditions, and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly p38 MAP kinase.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and molecular pathways. For instance, it has been shown to inhibit p38 MAP kinase, a key player in inflammatory responses and cancer cell proliferation . The binding affinity to the ATP-binding pocket and lipid-binding pocket of the enzyme suggests its potential as an allosteric inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-(3-methoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates
Uniqueness
Compared to similar compounds, 6-amino-4-(4-butoxyphenyl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique butoxyphenyl group, which may enhance its binding affinity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C23H22N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
6-amino-4-(4-butoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H22N4O2/c1-2-3-13-28-17-11-9-15(10-12-17)19-18(14-24)22(25)29-23-20(19)21(26-27-23)16-7-5-4-6-8-16/h4-12,19H,2-3,13,25H2,1H3,(H,26,27) |
InChI Key |
XEQSQFUWXBVNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
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